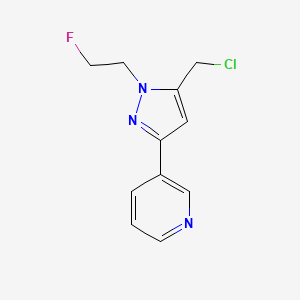
3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
3-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, also known as 3-CMFE-pyrazole, is a synthetic molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of pyrazole and has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent. In addition, 3-CMFE-pyrazole has been used in the development of new drugs and in the study of enzyme-mediated reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel pyrazole and pyridine derivatives have been synthesized and characterized, demonstrating the chemical reactivity and potential for diverse applications in materials science and molecular engineering. For example, a study by Ge et al. (2014) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, highlighting the fluorescence spectral characteristics and molecular orbital correlations (Ge et al., 2014).
Catalytic Applications
- Pyrazolylmethylpyridine metal complexes have shown efficacy as catalysts in oligomerization reactions, underscoring the role of solvent and co-catalyst in product distribution. This suggests potential applications in polymer synthesis and industrial chemistry (Nyamato et al., 2014).
Antioxidant and Antimicrobial Activities
- A study by Bonacorso et al. (2015) synthesized a series of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, showing promising antioxidant and antimicrobial activities. This underscores the potential of these compounds in pharmaceutical and biomedical applications (Bonacorso et al., 2015).
Molecular Reporters
- The development of simple and efficient molecular reporters combining electron transfer and charge transfer in functional dyes suggests applications in analytical chemistry, highlighting the utility of pyrazoline derivatives as chemosensors (Rurack & Bricks, 2001).
Anticancer Activity
- Novel fluoro substituted benzo[b]pyran derivatives, including pyrazole and pyridine functionalities, have shown anti-lung cancer activity, indicating the potential for therapeutic applications (Hammam et al., 2005).
Propiedades
IUPAC Name |
3-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-7-10-6-11(15-16(10)5-3-13)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLMJXICTDVDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




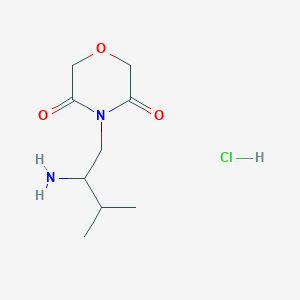

![3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride](/img/structure/B1479493.png)
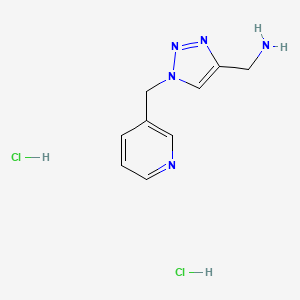

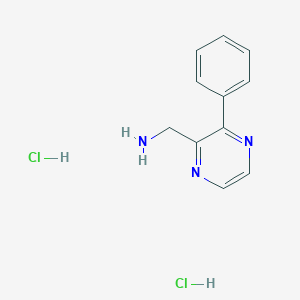
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride](/img/structure/B1479499.png)

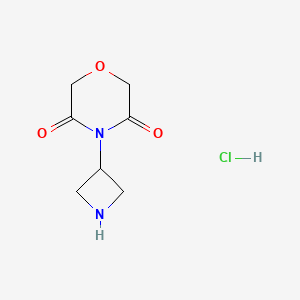


![7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1479506.png)
![4-[(Oxan-4-yl)methylidene]piperidine hydrochloride](/img/structure/B1479507.png)